An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Properties, Synthesis, and Handling
An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of (3-Amino-4-chlorophenyl)methanol, a key building block in synthetic chemistry and drug discovery. Recognizing the nuanced requirements of researchers, this document moves beyond a simple data sheet to offer practical insights into its handling, synthesis, and analytical characterization.
Core Molecular Attributes and Physicochemical Properties
(3-Amino-4-chlorophenyl)methanol, with the CAS number 104317-94-4, is a substituted aromatic alcohol. Its structure, featuring an aminophenyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1][2]
Structural and Chemical Identity
The fundamental characteristics of this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (3-Amino-4-chlorophenyl)methanol | N/A |
| CAS Number | 104317-94-4 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1CO)N)Cl | [1] |
| InChI Key | JXTKFWIYCRWWJD-UHFFFAOYSA-N | N/A |
Experimentally Determined and Predicted Physical Properties
While comprehensive experimental data for the free base form of (3-Amino-4-chlorophenyl)methanol is not widely available in published literature, the following table includes available information and computationally predicted values to guide researchers. It is crucial to note that predicted values should be used as estimations and validated experimentally.
| Property | Value | Notes |
| Melting Point | Data not available | Vendor information indicates this has not been experimentally determined.[2][3] |
| Boiling Point | Data not available | Vendor information indicates this has not been experimentally determined.[2][3] |
| Solubility | Data not available | The presence of both an amino and a hydroxyl group suggests potential solubility in polar organic solvents. |
| Appearance | Powder or crystals | [3] |
The hydrochloride salt of (3-Amino-4-chlorophenyl)methanol is also commercially available and has more extensive safety data.
Synthesis and Purification: A Practical Approach
The synthesis of (3-Amino-4-chlorophenyl)methanol can be approached through various established organic chemistry methodologies. A common and logical route involves the reduction of a suitable nitroaromatic precursor.
Proposed Synthetic Pathway: Reduction of a Nitro Precursor
This synthetic approach leverages the well-established reduction of a nitro group to an amine. The starting material, (3-nitro-4-chlorophenyl)methanol, can be reduced using various reducing agents.
Caption: Proposed synthesis of (3-Amino-4-chlorophenyl)methanol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Reduction of 3-Nitro-4-chlorobenzaldehyde
-
Dissolve 3-nitro-4-chlorobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent like sodium borohydride (NaBH₄) portion-wise while monitoring the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-nitro-4-chlorophenyl)methanol.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude (3-nitro-4-chlorophenyl)methanol in a suitable solvent like ethanol or concentrated hydrochloric acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Upon completion, cool the reaction and, if using a metal reductant, filter off the solids.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield crude (3-Amino-4-chlorophenyl)methanol.
Step 3: Purification The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Safety, Handling, and Storage
As a research chemical with limited toxicological data for the free base, it is imperative to handle (3-Amino-4-chlorophenyl)methanol with appropriate caution. The safety information for the hydrochloride salt provides a useful reference.
GHS Hazard Classification (for the Hydrochloride Salt)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Storage Recommendations
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
Analytical Characterization
To ensure the identity and purity of (3-Amino-4-chlorophenyl)methanol, a combination of analytical techniques should be employed.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons. The splitting patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two peaks in the range of 3300-3500 cm⁻¹), the C-O stretch of the alcohol (around 1050-1150 cm⁻¹), and aromatic C-H and C=C stretches.[5]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Research and Development
Substituted aminobenzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the amino and hydroxyl groups provides two reactive sites for further chemical transformations.[6] This bifunctionality allows for the construction of more complex molecular architectures.[6]
Caption: Potential applications of (3-Amino-4-chlorophenyl)methanol.
The unique substitution pattern of (3-Amino-4-chlorophenyl)methanol makes it a candidate for incorporation into novel therapeutic agents where specific interactions with biological targets are desired.
Conclusion
(3-Amino-4-chlorophenyl)methanol is a chemical intermediate with significant potential in synthetic chemistry. While some of its physical properties are not yet fully characterized, its structural features and reactivity make it a valuable tool for researchers. Adherence to safe handling practices and thorough analytical characterization are essential when working with this compound.
References
-
PubChem. (3-Amino-4-chlorophenyl)methanol hydrochloride. National Center for Biotechnology Information. [Link]
- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. African Journal of Pure and Applied Chemistry, 7(2), 65-71.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]
- de Voogt, P., van der Wielen, F. W., & Govers, H. A. (1998). Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment.
- Berry, A., Musillo, C., Wilson, I. D., Want, E. J., & Bundy, J. G. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1486–1496.
-
ChemSynthesis. (4-chlorophenyl)methanol. [Link]
- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.
- National Council of Educational Research and Training. (n.d.). Chemistry Part 2 for Class 12.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. (3-Amino-4-chlorophenyl)methanol - CAS:104317-94-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. nbinno.com [nbinno.com]
